Acid-PEG4-S-S-PEG4-Acid

Description

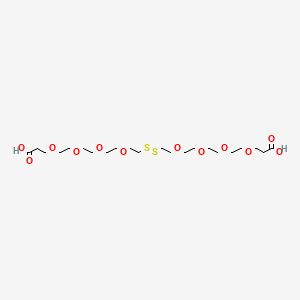

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O12S2/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXXQSGPDQBZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Analytical Techniques for Acid Peg4 S S Peg4 Acid

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and functional groups present in Acid-PEG4-S-S-PEG4-Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Chain Integrity and End-Group Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of the polyethylene (B3416737) glycol (PEG) chains and verifying the presence of the terminal carboxylic acid groups. Both ¹H and ¹³C NMR are utilized to provide a comprehensive analysis of the molecule's framework.

In ¹H NMR, the characteristic repeating ethylene (B1197577) glycol units (–O–CH₂–CH₂–) typically exhibit a prominent signal around 3.6 ppm. The protons of the methylene (B1212753) groups adjacent to the sulfur atoms and the terminal acid groups will have distinct chemical shifts, allowing for confirmation of the complete structure.

¹³C NMR provides complementary information, with the carbon atoms of the PEG backbone resonating at a characteristic chemical shift. The carbons of the methylene groups alpha to the disulfide bond and the carbonyl carbon of the carboxylic acid will appear at distinct downfield shifts, confirming the presence and connectivity of these functional groups.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -O-CH₂-CH₂-O- | ~3.6 | ~70 |

| -S-S-CH₂- | ~2.9 | ~38 |

| -CH₂-COOH | ~2.5 | ~35 |

| -C=O | - | ~174 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a critical technique for determining the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. axispharm.com The theoretical exact mass of this compound is 562.2118 g/mol , and its molecular weight is 562.69 g/mol . medkoo.com

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing PEG compounds, as it minimizes fragmentation and allows for the observation of the intact molecular ion. The mass spectrum will typically show the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. The presence of a single, dominant peak corresponding to the expected molecular weight is a strong indicator of high purity. Mass spectrometry can also be used to identify potential impurities or degradation products. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.

Key functional groups and their expected absorption regions include:

C–O–C Stretch (Ether): A strong, broad band typically observed in the region of 1100 cm⁻¹. This is characteristic of the repeating ethylene glycol units in the PEG chains.

S–S Stretch (Disulfide): A weak absorption band usually found in the 400-500 cm⁻¹ region. This peak can sometimes be difficult to observe.

C=O Stretch (Carboxylic Acid): A strong, sharp peak typically appearing around 1700-1750 cm⁻¹.

O–H Stretch (Carboxylic Acid): A very broad absorption band in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching vibrations.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Region (cm⁻¹) |

| Ether (C-O-C) | Stretch | 1050 - 1150 |

| Disulfide (S-S) | Stretch | 400 - 500 |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1750 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

Chromatographic Techniques for Purity and Molecular Distribution Analysis

Chromatographic methods are essential for determining the purity and analyzing the molecular weight distribution of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound. myskinrecipes.com Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA).

The compound is detected as it elutes from the column, most commonly by a UV detector. Since the PEG backbone itself lacks a strong chromophore, detection can be challenging. acs.org However, the carboxylic acid end-groups provide some UV absorbance. The purity is determined by the relative area of the main peak in the chromatogram. A high purity sample will exhibit a single, sharp peak with minimal to no secondary peaks.

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for analyzing the molecular weight distribution (polydispersity) of polymeric compounds like this compound. This technique separates molecules based on their hydrodynamic volume in solution.

The sample is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time. By calibrating the column with a series of well-defined molecular weight standards, the molecular weight and polydispersity index (PDI) of the sample can be determined. For a discrete PEG compound like this compound, a single, narrow peak is expected, indicating a low PDI and a uniform molecular weight. The presence of shoulders or multiple peaks could indicate the presence of impurities, aggregates, or fragments.

Table 3: Summary of Analytical Techniques and Key Findings

| Technique | Parameter Analyzed | Expected Result/Observation |

| ¹H NMR | PEG chain integrity, end-group confirmation | Characteristic signals for PEG backbone (~3.6 ppm) and terminal groups. |

| ¹³C NMR | Structural confirmation | Resonances for PEG carbons, methylene carbons adjacent to S-S, and carbonyl carbons. |

| Mass Spectrometry (MS) | Molecular weight, purity | A dominant peak corresponding to the expected molecular weight (562.69 g/mol ). medkoo.com |

| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for C-O-C, S-S, C=O, and O-H groups. |

| HPLC | Purity | A single, sharp peak in the chromatogram. |

| GPC/SEC | Molecular weight distribution | A narrow peak indicating low polydispersity. |

Methodologies for Quantitative Assessment of Disulfide Bond Formation and Stability

The disulfide bond within the this compound linker is a critical functional element, designed to be stable under certain conditions and cleavable in others, such as the reductive environment within a cell. Quantifying the formation of this bond during synthesis and its subsequent stability or cleavage is essential for quality control and for understanding the behavior of its conjugates.

Spectrophotometric Assays for Thiol Content (e.g., Ellman's Reagent)

A primary method for indirectly assessing the status of the disulfide bond is by quantifying the free thiol (-SH) groups before and after a reduction reaction. Ellman's assay is a widely used, rapid, and simple spectrophotometric method for this purpose. acs.org

The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. diva-portal.org DTNB is a chemical that reacts specifically with free sulfhydryl groups at neutral pH. anl.gov The disulfide bond in DTNB is cleaved by a thiol, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻). diva-portal.org This TNB²⁻ anion has a distinct yellow color and exhibits strong absorbance at a wavelength of 412 nm. acs.orgnih.gov

The intensity of the yellow color, measured by a spectrophotometer, is directly proportional to the concentration of free thiol groups in the sample. nih.gov To assess the disulfide bond in this compound or its conjugates, a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is first added to cleave the S-S bond, generating two free thiol groups. The subsequent addition of DTNB allows for the quantification of these newly formed thiols. By comparing the thiol concentration before and after reduction, the amount of the original disulfide-linked compound can be determined.

A standard curve is typically generated using a compound with a known thiol concentration, such as cysteine, to accurately quantify the thiol content in an unknown sample. acs.org

Table 1: Example Data for a Cysteine Standard Curve using Ellman's Assay This interactive table illustrates the expected linear relationship between a known concentration of a thiol-containing compound (Cysteine) and the resulting absorbance at 412 nm. Researchers can use such a curve to determine the thiol concentration of an unknown sample based on its absorbance reading.

| Cysteine Concentration (mM) | Absorbance at 412 nm (AU) |

| 1.6 | 2.176 |

| 0.8 | 1.088 |

| 0.4 | 0.544 |

| 0.2 | 0.272 |

| 0.1 | 0.136 |

| 0 (Blank) | 0.000 |

| Note: Absorbance values are calculated based on the molar extinction coefficient of TNB²⁻, which is approximately 13,600 M⁻¹cm⁻¹ to 14,150 M⁻¹cm⁻¹. acs.org |

Electrophoretic Mobility Shift Assays (e.g., AU-PAGE for conjugates)

Electrophoretic techniques are powerful for analyzing the integrity and cleavage of bioconjugates containing the this compound linker. An electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, separates molecules based on their size, charge, and conformation as they move through a gel matrix under an electric field. oup.comacs.org

This change in molecular weight leads to a detectable "shift" in the migration pattern on the gel. nih.govacs.org The cleaved components will migrate faster through the gel than the intact, larger conjugate. This can be visualized using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) or, for more subtle analyses under native conditions, acid-urea polyacrylamide gel electrophoresis (AU-PAGE). The reversible covalent attachment and subsequent reductive cleavage of PEGylated polymers to proteins have been successfully analyzed by gel electrophoresis. nih.govnih.gov This provides a clear, qualitative, and sometimes semi-quantitative assessment of the disulfide bond's stability and susceptibility to reduction.

Advanced Techniques for Investigating the Linker's Conformation and Flexibility

The two poly(ethylene glycol) (PEG) chains are a defining feature of the this compound linker, granting it significant flexibility. scielo.br This flexibility is crucial as it allows the molecules conjugated to either end of the linker to move and orient themselves with minimal steric hindrance. nih.gov Investigating the linker's conformational dynamics is key to understanding and predicting the behavior of the final conjugate. Several advanced biophysical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution. acs.org For a linker like this compound, NMR can provide insights into the local chemical environment and mobility of different parts of the chain. rsc.org Studies comparing alkyl linkers with PEG linkers have used NMR to show that PEG linkers can lead to more consistent conformational behavior in both polar and nonpolar environments. diva-portal.orgacs.org Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space, helping to map the linker's preferred conformations. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.gov By simulating the linker in a virtual solvent box, researchers can observe its conformational landscape and dynamic behavior at an atomic level. rsc.org These simulations can reveal how the linker folds, extends, and interacts with its environment, and how it influences the spatial relationship between the conjugated moieties. oup.comcnr.it MD simulations have been used to study the self-assembly of nanoparticles involving PEG-disulfide linkers and to understand how linker composition (e.g., PEG vs. alkyl) affects the conformational preferences of a molecule. diva-portal.orgnih.gov The inherent flexibility of the this compound is so significant that its 3D structure generation is disallowed in databases like PubChem, underscoring the dynamic nature best captured by these advanced techniques.

Functionalization and Conjugation Strategies Employing Acid Peg4 S S Peg4 Acid

Amide Bond Formation via Carboxylic Acid Activation

The primary mode of conjugation for Acid-PEG4-S-S-PEG4-Acid involves the reaction of its terminal carboxylic acid groups with primary amines to form stable amide bonds. broadpharm.com This reaction is not spontaneous and requires the carboxylic acid to be "activated" by converting the hydroxyl group into a better leaving group. chemicalbook.com This activation is typically achieved in situ using coupling reagents common in peptide synthesis and bioconjugation. peptide.com

Carbodiimide (B86325) chemistry is a cornerstone method for forming amide bonds between carboxylic acids and primary amines. peptide.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid groups of this compound. broadpharm.comchemicalbook.com EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. peptide.com

To enhance coupling efficiency and minimize side reactions, particularly racemization when dealing with chiral molecules, carbodiimide chemistry is often supplemented with activating agents. peptide.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a uronium-based coupling reagent that reacts faster and leads to less epimerization compared to some other additives. peptide.comresearchgate.net In this context, the carboxylic acid is activated by HATU, and the subsequent addition of an amine leads to the desired amide conjugate. broadpharm.comchemicalbook.com The reaction is typically performed in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) and may include a non-nucleophilic base like Diisopropylethylamine (DIPEA) to facilitate the reaction. broadpharm.compeptide.com

| Reagent | Abbreviation | Primary Role | Reference |

|---|---|---|---|

| This compound | - | Homobifunctional crosslinker providing carboxylic acid groups. | broadpharm.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Activates carboxylic acids to form O-acylisourea intermediate. | chemicalbook.compeptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Coupling activator that increases reaction speed and reduces side reactions. | peptide.com |

| 1-Hydroxybenzotriazole | HOBt | Additive used with carbodiimides to suppress racemization and improve yield. | peptide.comnih.gov |

| Diisopropylethylamine | DIPEA | Non-nucleophilic base used as a proton scavenger. | broadpharm.compeptide.com |

| Amine-containing Molecule | R-NH₂ | Nucleophile that reacts with the activated acid to form an amide bond. | broadpharm.com |

An alternative and highly popular strategy for amine conjugation is the conversion of the carboxylic acids on this compound into N-Hydroxysuccinimide (NHS) esters. chemicalbook.comamerigoscientific.com This two-step approach involves first reacting the linker with N-Hydroxysuccinimide in the presence of a carbodiimide like EDC or Dicyclohexylcarbodiimide (DCC) to form a stable, isolatable NHS ester derivative (e.g., NHS-PEG4-S-S-PEG4-NHS). chemicalbook.comcreative-biolabs.comresearchgate.net

This activated NHS ester is then purified and reacted with the amine-containing molecule in a separate step. chemicalbook.com NHS esters are highly reactive toward primary amines at physiological to slightly basic pH (typically pH 7-9), forming the same stable amide bond. researchgate.net This method is particularly advantageous because it decouples the often harsh conditions of carbodiimide activation from the sensitive biomolecule, and the resulting NHS ester can be stored for later use. chemicalbook.com The reaction with the amine proceeds cleanly, with the water-soluble N-Hydroxysuccinimide as the only byproduct. amerigoscientific.comresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Stability | NHS esters are stable enough to be purified, stored, and characterized before use, allowing for more controlled conjugation reactions. | chemicalbook.comamerigoscientific.com |

| Reactivity | Shows high reactivity and selectivity towards primary aliphatic amines under mild, often aqueous, conditions (pH 7-9). | researchgate.net |

| Clean Byproducts | The reaction releases N-Hydroxysuccinimide, which is water-soluble and easily removed during purification. | amerigoscientific.com |

| Reduced Risk to Biomolecules | The two-step process avoids exposing sensitive proteins or peptides to potentially harsh carbodiimide reagents. | researchgate.net |

| Versatility | Widely used for labeling proteins, peptides, and amine-modified nucleic acids with tags, fluorophores, or other molecules. | chemicalbook.com |

Bioconjugation to Peptides, Proteins, and Nucleic Acids

The properties of this compound make it an ideal linker for the bioconjugation of sensitive macromolecules like peptides, proteins, and nucleic acids. peptide.com The hydrophilic PEG spacers enhance the solubility of the resulting conjugate, while the cleavable disulfide bond allows for the release of conjugated cargo under reducing conditions, which are prevalent inside cells. broadpharm.combroadpharm.com

Achieving site-specific modification is critical to preserving the biological function of proteins and nucleic acids. nih.govresearchgate.net The activated carboxylic acid ends of the linker primarily target nucleophilic primary amine groups present on these biomolecules. biopharminternational.com

Proteins and Peptides: The most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. peptide.combiopharminternational.com Since most proteins contain multiple lysine residues, reacting with an activated linker can lead to a heterogeneous mixture of products. However, site-specificity can often be directed toward the N-terminus by controlling the reaction pH. The N-terminal α-amino group generally has a lower pKa than the lysine ε-amino group, allowing it to be preferentially deprotonated and more nucleophilic at a slightly acidic to neutral pH (pH < 7.5). biopharminternational.com

Nucleic Acids: For nucleic acids, the linker can be conjugated to synthetic oligonucleotides that have been modified to incorporate a primary amine group, typically via an amino-modifier phosphoramidite (B1245037) during synthesis.

A significant research application for this linker is in the creation of antibody-oligonucleotide conjugates. A recent patent application describes the use of this compound to link an antibody to an antisense oligonucleotide for applications in exon skipping. google.com

| Biomolecule Class | Target Functional Group | Common Location | Reference |

|---|---|---|---|

| Proteins / Peptides | α-Amino Group | N-terminus | biopharminternational.com |

| Proteins / Peptides | ε-Amino Group | Side chain of Lysine residues | biopharminternational.com |

| Nucleic Acids | Primary Amine | Incorporated via amine-modifier during synthesis | google.com |

As a homobifunctional linker, this compound is designed to connect two molecular entities, enabling the construction of complex and multi-functional architectures. broadpharm.comnanosoftpolymers.com This capability is central to its use in advanced therapeutic and diagnostic platforms. The linker can be used to crosslink two proteins, attach a protein to a surface, or, more commonly, create conjugates with distinct functionalities at each end.

For example, in the development of Antibody-Drug Conjugates (ADCs), a bifunctional linker connects a potent cytotoxic drug to an antibody. nanosoftpolymers.com While this specific linker is homobifunctional, its principles are directly applicable. A typical strategy involves first conjugating one end of the linker to a small molecule drug and then conjugating the other end to the antibody. The disulfide bond in the linker is designed to be stable in the bloodstream but is cleaved in the reducing environment of the target cell, releasing the drug. broadpharm.com Similarly, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.

| Component A | Linker | Component B | Potential Application |

|---|---|---|---|

| Antibody | This compound (activated) | Amine-modified Oligonucleotide | Targeted Gene Therapy google.com |

| Protein 1 | This compound (activated) | Protein 2 | Protein-protein interaction studies |

| Targeting Ligand (e.g., Peptide) | This compound (activated) | Amine-functionalized Nanoparticle | Targeted Drug Delivery nih.gov |

| Small Molecule Drug | This compound (activated) | Carrier Molecule | Drug Delivery Systems |

Integration into Nanomaterial and Nanocarrier Systems

The functionalization of nanomaterials with PEG linkers is a critical strategy for improving their utility in biomedical applications. mdpi.com Unmodified nanoparticles often suffer from poor aqueous stability, agglomeration, and rapid clearance by the reticuloendothelial system. mdpi.com Coating nanoparticles with PEG chains ("PEGylation") creates a hydrophilic layer that enhances stability and biocompatibility, prolonging circulation time. broadpharm.commdpi.com

This compound is well-suited for this purpose. It can be used to functionalize the surface of various nanomaterials, including iron oxide magnetic nanoparticles, gold nanoparticles, and liposomes, provided these materials possess or are modified with surface amine groups. nih.govscispace.com The conjugation process follows the same carbodiimide or NHS ester chemistry described previously.

Once attached to the nanoparticle surface via one of its carboxylic acid groups, the second carboxylic acid group remains available for further conjugation. This allows for the attachment of targeting ligands (such as antibodies, peptides like cRGD, or small molecules) that can direct the nanocarrier to specific cells or tissues. nih.gov The space between the nanoparticle surface and the targeting ligand, provided by the PEG chain, minimizes steric hindrance and improves ligand-receptor binding. The internal disulfide bond provides a mechanism for releasing an encapsulated or attached drug payload in response to the intracellular reducing environment. broadpharm.com This creates a multi-component system capable of targeted delivery and stimuli-responsive drug release. jenkemusa.com

| Component | Material Example | Function | Reference |

|---|---|---|---|

| Core Nanomaterial | Iron Oxide Nanoparticle, Liposome (B1194612), Polymer NP | Serves as the carrier vehicle; may also be an imaging agent. | nih.govscispace.com |

| Surface Modifier | Amine-functionalized silane (B1218182) or lipid | Provides reactive amine groups for linker attachment. | nih.gov |

| Crosslinker | This compound | Improves biocompatibility and provides a cleavable attachment point for targeting ligands/drugs. | broadpharm.combroadpharm.com |

| Targeting Ligand | cRGD peptide, Antibody, Folic Acid | Binds to specific receptors on target cells for active targeting. | nih.gov |

| Therapeutic Payload | Doxorubicin, Antisense Oligonucleotide | The active drug to be delivered to the target site. | google.comnih.gov |

Surface Functionalization of Polymeric Nanoparticles and Micelles

The surface functionalization of polymeric nanoparticles and micelles is a critical strategy for enhancing their therapeutic efficacy. This compound can be employed to introduce a "sheddable" PEG layer onto these nanocarriers. The terminal carboxylic acid groups can be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with amine groups present on the surface of nanoparticles or the constituent polymers of micelles.

This approach creates a hydrophilic PEG shield that can improve the stability of the nanoparticles in circulation and reduce non-specific protein adsorption. The key feature of this functionalization is the disulfide bond within the PEG linker. In the reducing environment of the cytoplasm, the disulfide bond can be cleaved, leading to the detachment of the PEG chains. This "de-shielding" can facilitate the release of an encapsulated therapeutic agent or enhance the interaction of the nanoparticle with intracellular targets.

Table 1: Surface Functionalization of Nanoparticles with this compound

| Nanoparticle/Micelle Type | Functionalization Strategy | Key Feature of Linker | Potential Outcome |

|---|---|---|---|

| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Amide bond formation between the linker's carboxyl groups and surface amines on the nanoparticles. | Reducible disulfide bond. | Enhanced stability in circulation and triggered drug release in a reducing environment. |

| Polymeric Micelles | Covalent attachment to the hydrophilic corona of the micelle-forming block copolymers. | Biocompatible PEG spacers. | Improved biocompatibility and "sheddable" PEG layer for targeted intracellular delivery. |

Covalent Attachment to Liposomal Surfaces

Liposomes are widely utilized as drug delivery vehicles, and their surface modification is crucial for targeted delivery and improved pharmacokinetics. This compound provides a means to covalently attach targeting ligands or other functional molecules to the liposomal surface via a cleavable linker.

The process typically involves the inclusion of a lipid with a reactive head group, such as an amine-terminated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) in the liposome formulation. The carboxylic acid groups of this compound can then be coupled to these amine groups. Subsequently, the other terminal carboxylic acid group of the linker can be used to attach a targeting moiety. The presence of the disulfide bond allows for the cleavage of the targeting ligand in a reducing environment, which could be advantageous for specific therapeutic strategies. For instance, a targeting ligand could be shed after internalization to prevent further interactions and facilitate the release of the liposomal content.

Table 2: Covalent Attachment of this compound to Liposomal Surfaces

| Liposome Component | Conjugation Chemistry | Purpose of Functionalization | Advantage of Disulfide Linker |

|---|---|---|---|

| Amine-terminated lipid | EDC/NHS chemistry to form an amide bond. | Attachment of targeting ligands or imaging agents. | Reductive cleavage of the attached molecule in specific biological environments. |

| Pre-functionalized liposomes | Reaction with activated carboxyl groups of the linker. | Creation of a "sheddable" hydrophilic corona. | Controlled release of liposomal contents triggered by reducing agents. |

Engineering of Graphene Oxide and Other 2D Nanomaterials

Graphene oxide (GO) and other two-dimensional (2D) nanomaterials are being extensively explored for various biomedical applications, including drug delivery and bioimaging. nih.gov The surface of GO is rich in oxygen-containing functional groups, including carboxylic acids, which can be leveraged for covalent functionalization.

This compound can be attached to the surface of GO through the formation of amide bonds with amine-functionalized GO or ester bonds with hydroxyl groups on the GO surface. This PEGylation strategy enhances the dispersibility and biocompatibility of the 2D nanomaterials in physiological environments. nih.govnih.gov The disulfide linkage introduces a redox-responsive characteristic to the functionalized nanomaterial. rsc.org This can be exploited for the controlled release of drugs loaded onto the GO surface, where the cleavage of the disulfide bond in the presence of intracellular reducing agents like glutathione (B108866) would trigger drug release.

Table 3: Engineering of Graphene Oxide with this compound

| 2D Nanomaterial | Functionalization Method | Resulting Property | Application |

|---|---|---|---|

| Graphene Oxide (GO) | Amide bond formation with amine-functionalized GO. | Enhanced biocompatibility and dispersibility. | Redox-responsive drug delivery systems. rsc.org |

| Molybdenum Disulfide (MoS2) | Covalent attachment to surface defects or functionalized edges. | Improved stability in biological media. | Stimuli-responsive release of therapeutic cargo. |

Cross-Linking Chemistries for Hydrogel and Polymer Network Formation

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in tissue engineering and controlled drug release. This compound can act as a cross-linking agent to form redox-responsive hydrogels.

The terminal carboxylic acid groups can be reacted with polymers containing complementary functional groups, such as hydroxyl or amine groups, to form a cross-linked network. The resulting hydrogel will contain disulfide bonds as part of its backbone. These hydrogels are stable under normal physiological conditions but will degrade in the presence of reducing agents. nih.govnih.gov This property is highly desirable for applications where the controlled release of an encapsulated drug or the degradation of a tissue engineering scaffold is required. The rate of degradation can be tuned by the cross-linking density and the concentration of the reducing agent. acs.orgmdpi.com

Table 4: Hydrogel Formation Using this compound as a Cross-linker

| Polymer Backbone | Cross-linking Reaction | Hydrogel Property | Potential Application |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Esterification between the linker's carboxyl groups and the polymer's hydroxyl groups. | Redox-responsive degradation. nih.gov | Controlled release of therapeutic proteins. |

| Chitosan | Amide bond formation between the linker's carboxyl groups and the polymer's amine groups. | Biocompatible and biodegradable. | Injectable hydrogels for tissue engineering. |

Mechanisms of Disulfide Cleavage and Triggered Release in Research Constructs

Redox-Responsive Cleavage by Intracellular Reducing Agents

The significant difference in redox potential between the extracellular and intracellular environments provides a robust mechanism for the targeted cleavage of disulfide bonds. The intracellular space is characterized by a highly reducing environment, which facilitates the rapid breakdown of the S-S bond in Acid-PEG4-S-S-PEG4-Acid.

Role of Glutathione (B108866) (GSH) and its Concentration Gradient

Glutathione (GSH) is a tripeptide that represents the most abundant low-molecular-weight thiol in animal cells, playing a critical role in maintaining the intracellular reducing environment. biorxiv.org A significant concentration gradient of GSH exists between the intracellular and extracellular compartments. Intracellularly, GSH concentrations are in the millimolar range (2-10 mM), while extracellularly, they are much lower, in the micromolar range (2-20 μM). hep.com.cnmdpi.com This substantial difference, which can be up to 1000-fold, is a key driver for the selective cleavage of disulfide bonds within cells. nih.govacs.org

The cleavage of the disulfide bond in a construct like this compound by GSH occurs via a thiol-disulfide exchange reaction. In this process, the thiol group of a GSH molecule attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and a free thiol on the PEGylated acid arm. A second GSH molecule then reacts with the mixed disulfide to release the other PEGylated acid arm and form glutathione disulfide (GSSG). nih.gov This reaction is highly favored in the GSH-rich intracellular environment, leading to the rapid degradation of the carrier and release of its components. nih.gov The reducing environment of the cytosol is largely maintained by a high ratio of reduced glutathione (GSH) to its oxidized form (GSSG). mdpi.com

It is noteworthy that tumor tissues often exhibit even higher concentrations of GSH compared to normal tissues, a phenomenon attributed to the increased metabolic activity and oxidative stress in cancer cells. hep.com.cnnih.gov This elevated GSH level in tumors further enhances the selectivity of disulfide-based delivery systems for cancer therapy research.

Table 1: Comparative Glutathione (GSH) Concentrations

| Environment | GSH Concentration | Reference |

|---|---|---|

| Intracellular (general) | 2-10 mM | hep.com.cn |

| Extracellular | 2-20 µM | hep.com.cn |

| Tumor Tissue | At least 4-fold higher than normal tissue | hep.com.cn |

| Cell Cytosol | 1-15 mM | mdpi.com |

| Mitochondria | 5-10 mM | mdpi.com |

Enzymatic Reduction by Thioredoxin (Trx) and Glutaredoxin (Grx) Systems

In addition to direct reduction by GSH, the cleavage of disulfide bonds is also enzymatically catalyzed by the thioredoxin (Trx) and glutaredoxin (Grx) systems. These two pathways are crucial for maintaining the thiol-disulfide balance within the cytoplasm. nih.gov Both systems utilize NADPH as the ultimate electron donor to reduce disulfide bonds in proteins and other molecules. nih.govresearchgate.net

The thioredoxin system consists of thioredoxin reductase and thioredoxin. Thioredoxin reductase transfers electrons from NADPH to thioredoxin, which then directly reduces disulfide bonds in substrate proteins. nih.gov

The glutaredoxin system is composed of glutathione reductase, glutathione (GSH), and glutaredoxins. Glutathione reductase uses NADPH to maintain a high intracellular ratio of GSH to GSSG. Glutaredoxins then utilize GSH as a cofactor to catalyze the reduction of disulfide bonds. nih.gov

Both the thioredoxin and glutaredoxin systems contribute to the reduction of disulfide bonds in cytoplasmic proteins and can partially substitute for each other. nih.govresearchgate.net These enzymatic systems enhance the efficiency of disulfide cleavage, ensuring the rapid release of cargo from constructs like this compound upon internalization into the cell. While GSH can reduce non-native disulfide bonds on its own, the process is significantly accelerated by enzymes like those in the thioredoxin family. nih.govnih.gov

Cleavage by Exogenous Reducing Agents (e.g., Dithiothreitol (B142953) (DTT))

In laboratory settings, exogenous reducing agents are commonly used to cleave disulfide bonds for analytical and experimental purposes. Dithiothreitol (DTT), also known as Cleland's reagent, is a potent and widely used reducing agent for this purpose. agscientific.cominterchim.fr

DTT effectively reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. agscientific.com Its high reducing power is particularly effective at pH values above 7. agscientific.com The reaction with DTT results in the cleavage of the disulfide bond in the target molecule, such as this compound, and the formation of a stable six-membered ring from the oxidized DTT. agscientific.comspiedigitallibrary.org This makes DTT a valuable tool for in vitro studies to simulate the intracellular reducing environment and to confirm the disulfide-dependent release mechanism of research constructs. hep.com.cnresearchgate.net Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is another common reducing agent used for the cleavage of disulfide bonds. spiedigitallibrary.org

Kinetic Analysis of Disulfide Bond Reduction

The rate at which the disulfide bond in this compound is cleaved is a critical parameter that influences its performance in triggered-release applications. This rate is not constant but is influenced by a variety of physicochemical and environmental factors.

Factors Influencing Cleavage Rates (e.g., redox potential, pH, steric hindrance)

Several key factors modulate the kinetics of disulfide bond reduction:

Redox Potential: The redox potential of the environment plays a pivotal role. The highly negative redox potential of the intracellular environment, largely determined by the GSH/GSSG couple (estimated between -260 mV and -170 mV), drives the disulfide reduction. researchgate.netresearchgate.net The standard redox potential of the GSH/GSSG couple is approximately -240 mV at pH 7.0. oup.comfrontiersin.org In contrast, the extracellular environment is more oxidizing, which keeps the disulfide bond intact.

pH: The rate of thiol-disulfide exchange is highly dependent on pH. The reaction is initiated by the thiolate anion (S-), not the protonated thiol (SH). tandfonline.com Therefore, the reaction rate increases with higher pH as the concentration of the more nucleophilic thiolate anion increases. tandfonline.com Thiol-disulfide exchange is generally inhibited at low pH (typically below 8) where the protonated thiol form is favored. wikipedia.org

Steric Hindrance: The accessibility of the disulfide bond to reducing agents significantly affects the cleavage rate. Bulky groups near the S-S bond can sterically hinder the approach of molecules like GSH, slowing down the reduction process. nih.govcsic.esresearchgate.net The reduction of a disulfide bond proceeds via an SN2 reaction mechanism, which requires the attacking nucleophile and the two sulfur atoms of the disulfide to align at approximately 180 degrees. nih.govnih.gov Any structural feature that impedes this alignment will decrease the reaction rate.

Concentration of Reducing Agent: The rate of reduction is also dependent on the concentration of the reducing agent. pnas.org For instance, in the case of GSH-mediated reduction, a higher intracellular GSH concentration will lead to a faster cleavage rate.

Table 2: Factors Influencing Disulfide Cleavage Rates

| Factor | Effect on Cleavage Rate | Mechanism | Reference |

|---|---|---|---|

| Redox Potential | Higher rate in more reducing environments | Favorable thermodynamics for reduction | researchgate.netresearchgate.net |

| pH | Increases with increasing pH | Higher concentration of reactive thiolate anion | tandfonline.comwikipedia.org |

| Steric Hindrance | Decreases with increased steric bulk | Impedes access of reducing agents to the S-S bond | nih.govcsic.es |

| Reducing Agent Concentration | Increases with higher concentration | Increased frequency of collisions with the disulfide bond | pnas.org |

Real-Time Monitoring Methodologies for Disulfide Reduction

Several methodologies have been developed to monitor the kinetics of disulfide bond reduction in real-time, providing valuable insights into the cleavage process.

Electrochemical-Mass Spectrometry (EC-MS): This technique allows for the real-time monitoring of disulfide bond reduction and the simultaneous tagging of the resulting thiol groups. researchgate.netnih.gov It has been successfully used to study the electrochemical reduction of oxidized glutathione (GSSG) and insulin. researchgate.netnih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based imaging provides a non-invasive method to visualize disulfide bond cleavage in living cells during processes like receptor-mediated endocytosis. pnas.org Genetically encoded fluorescent protein sensors have also been developed to monitor the cytosolic thiol-disulfide redox status in real-time. rupress.org The reversible formation and reduction of a disulfide bond within the sensor protein modulates its fluorescence, allowing for dynamic measurements of redox changes. rupress.org

Confocal Microscopy: This technique can be used to quantitatively study the degradation of disulfide-crosslinked microgels in real-time. mdpi.com By labeling the microgels with a fluorescent marker, the changes in fluorescence intensity and microgel size upon exposure to a reducing agent like glutathione can be monitored simultaneously, providing kinetic data on the degradation process. mdpi.com

These methodologies are crucial for characterizing the release kinetics of constructs like this compound and for optimizing their design for specific research applications.

Theoretical Models for Predicting Disulfide Bond Lability

The stability of the disulfide bond in the this compound linker is not absolute; rather, it is a tunable property that can be predicted and understood through various theoretical models. The lability of this bond is critical for its function as a redox-responsive trigger in drug delivery and other research applications. Computational chemistry and free-energy calculations are at the forefront of predicting the susceptibility of disulfide bonds to cleavage. acs.org

A primary method for quantifying this lability is the calculation of the disulfide bond's standard reduction potential (E°′). frontiersin.orgnih.gov This value indicates the thermodynamic tendency of the disulfide bond to be reduced to its constituent thiols. A higher (less negative) reduction potential suggests the bond is more easily reduced and therefore more labile in a reducing environment. nih.govresearchgate.net

Computational approaches, such as molecular dynamics (MD) simulations combined with methods like the "Computational Alchemy via Geometric Integration" (CGI) method, can predict these redox potentials. acs.org These simulations model the alchemical transformation of a disulfide bond (oxidized state) into two thiol groups (reduced state) to calculate the free-energy change of the reduction. acs.org Research has established a correlation between computationally calculated redox potentials (E_cal) and experimentally determined values (E_exp), allowing for the prediction of a disulfide bond's behavior in various proteins and linkers. acs.orgfrontiersin.org One such empirically derived relationship is:

Eexp = 1.5 × Ecal – 43 mV acs.orgfrontiersin.orgnih.gov

This model allows researchers to screen and tune the redox properties of disulfide-containing molecules computationally before engaging in more complex experimental validation. acs.org The models distinguish between disulfide bonds that serve a stable, structural role and those with a functional, reactive role based on their redox potential.

| Reduction Potential Range (mV) | Interpretation | Primary Role | Reference |

|---|---|---|---|

| -89 to -330 mV | High reduction potential; relatively unstable and easily reduced. | Functional (e.g., catalytic, responsive) | nih.gov |

| < -470 mV | Low reduction potential; highly stable and resistant to reduction. | Structural | frontiersin.orgnih.gov |

The environment surrounding the disulfide bond, including factors like solvent accessibility, local electrostatic environment, and steric hindrance from the adjacent PEG4 chains, critically influences its redox potential and, consequently, its lability. researchgate.net

Controlled Release Kinetics from Conjugated Systems

The this compound linker is engineered for controlled release, where an attached payload is liberated in response to a specific trigger. The central mechanism is the cleavage of the disulfide bond in a reducing environment, most notably through thiol-disulfide exchange reactions. encyclopedia.pubhep.com.cn The intracellular environment of cells, particularly tumor cells, has a significantly higher concentration of the reducing tripeptide glutathione (GSH) (1-10 mM) compared to the extracellular environment (2-10 µM). iris-biotech.de This concentration gradient is the primary driver for the selective cleavage of the disulfide bond within the target cells. iris-biotech.denih.gov

Mathematical Modeling of Payload Release Profiles

To understand and predict the release of a payload from a system utilizing the this compound linker, researchers employ various mathematical models. These models fit experimental release data to equations that describe the underlying transport mechanisms, such as diffusion, swelling, or chemical reaction kinetics. rsc.orgnih.gov Analyzing the release profile provides quantitative insights into the efficiency and timing of payload delivery. nih.gov

Several kinetic models are commonly used in drug delivery research to characterize release profiles. The choice of model depends on the physical form of the conjugated system (e.g., nanoparticle, hydrogel, or soluble conjugate) and the primary mechanism governing release.

| Kinetic Model | Equation | Description of Release Mechanism | Reference |

|---|---|---|---|

| Zero-Order | Qt = Q0 + K0t | The release rate is constant over time, independent of concentration. Often seen in reservoir-based systems. | researchgate.net |

| First-Order | log(Q0 - Qt) = log(Q0) - (K1t / 2.303) | The release rate is directly proportional to the concentration of the remaining payload. Common for porous matrix systems. | researchgate.net |

| Higuchi Model | Qt = KHt1/2 | Describes release from a matrix as a diffusion-controlled process based on Fick's law of diffusion. Assumes a square root of time dependence. | rsc.org |

| Korsmeyer-Peppas | Qt / Q∞ = KKPtn | A semi-empirical model that describes release from a polymeric system. The release exponent 'n' indicates the mechanism (e.g., n ≈ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous transport). | rsc.org |

Qt is the cumulative amount of payload released at time t, Q0 is the initial amount, Q∞ is the total amount released, and K represents the release rate constant for each model.

Influence of Linker Length (PEG4) and Architecture on Release Dynamics

The specific architecture of the this compound linker, featuring two tetra-ethylene glycol (PEG4) units flanking a central disulfide bond, profoundly influences the release dynamics. The length, flexibility, and hydrophilicity imparted by the PEG chains are critical modulators of the conjugate's properties. ucl.ac.uknih.gov

The length of the PEG linker is a key parameter in tuning the biological performance and release kinetics. Research comparing PEG linkers of different lengths has shown that this variable can significantly impact cellular uptake, circulation time, and target engagement. nih.govdovepress.com While the PEG4 units in this specific linker are relatively short, their combined length and flexibility affect the accessibility of the disulfide bond to reducing agents like GSH.

| Linker Property | Influence of PEG4 Units | Effect on Release Dynamics | Reference |

|---|---|---|---|

| Steric Hindrance | The PEG chains can create a "stealth" layer that sterically shields the disulfide bond. | May slightly decrease the rate of GSH-mediated cleavage compared to an un-PEGylated disulfide bond by limiting access. | nih.gov |

| Flexibility | The ethylene (B1197577) glycol repeats provide significant conformational flexibility. | Allows the disulfide bond to orient itself favorably for interaction with reducing enzymes or molecules, potentially facilitating cleavage once in the target environment. | ucl.ac.uk |

| Hydrophilicity | Increases water solubility of the linker and the conjugate. | Ensures the conjugate remains soluble and prevents aggregation, which could otherwise impede the accessibility of the disulfide bond for cleavage. | nih.gov |

| Overall Length | Contributes to the distance between the conjugated molecule and the payload. Longer linkers can better overcome steric hindrance at the target site. | The length provided by the two PEG4 units can position the disulfide bond in a microenvironment that is more or less accessible to GSH, thereby tuning the release rate. Studies show longer PEGs (e.g., 5k or 10k Da) can enhance tumor accumulation and targeting. | dovepress.com |

The symmetrical this compound design ensures that upon cleavage, two similar fragments are produced, each with a terminal carboxylic acid and a newly formed thiol. This predictable fragmentation is advantageous in designing systems where the properties of the post-cleavage components are important. The balance between the steric shielding and the flexibility provided by the PEG4 units is crucial for creating a linker that is stable in circulation but efficiently cleaved at the target site, enabling precise control over payload release dynamics. iris-biotech.deucl.ac.uk

Applications in Advanced Materials Science and Nanotechnology Research

Design and Synthesis of Stimuli-Responsive Polymer Conjugates

The design of stimuli-responsive polymer conjugates leverages the specific chemical functionalities of molecules like Acid-PEG4-S-S-PEG4-Acid to create macromolecules that respond to external signals. The core principle lies in the incorporation of a labile bond—in this case, a disulfide bridge—into the polymer backbone or as a linker. This disulfide bond is stable under normal physiological conditions but is readily cleaved in the presence of reducing agents such as glutathione (B108866) (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment. tandfonline.com

The synthesis of polymer conjugates using this compound typically involves the reaction of its terminal carboxylic acid groups. These groups can be activated using carbodiimide (B86325) chemistry (e.g., with EDC) or other coupling agents (like HATU) to form stable amide bonds with primary amine groups on other molecules, such as proteins, peptides, or other polymers. broadpharm.com This bifunctional nature allows it to act as a homobifunctional crosslinker, connecting two molecules or polymer chains. axispharm.comconju-probe.com The resulting conjugate contains the redox-sensitive disulfide linkage, which acts as a predetermined breaking point. This strategy is employed in the synthesis of advanced therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs), where the linker's cleavage can be a critical part of the molecule's mechanism of action. mybiosource.commedchemexpress.com

The hydrophilic PEG4 spacers play a crucial role by enhancing the water solubility of the resulting conjugate and reducing steric hindrance, which facilitates the conjugation process. broadpharm.comaxispharm.com By strategically placing this cleavable linker, researchers can design complex polymer systems that disassemble and release an active molecular payload in a controlled, spatially-specific manner.

Development of Redox-Sensitive Hydrogels and Cross-Linked Networks

Hydrogels are three-dimensional, water-swollen polymer networks with applications ranging from tissue engineering to drug delivery. mdpi.comnih.gov Incorporating redox-responsive elements like this compound as a crosslinker enables the creation of "smart" hydrogels that can degrade or alter their structure in response to reducing conditions. researchgate.net The disulfide bond within the crosslinker is key to this functionality. mdpi.comunimib.it

Degradable hydrogel scaffolds are designed to provide temporary support for tissue regeneration and then break down into non-toxic, clearable components as new tissue forms. mdpi.commdpi.com Using this compound as a crosslinking agent allows for the engineering of hydrogels whose degradation is triggered by the reducing environment of the body. scientific.net

The synthesis involves polymerizing monomers in the presence of the this compound crosslinker. The terminal acid groups of the linker react with functional groups on the polymer chains to form the cross-linked network. The degradation rate of these hydrogels can be tuned by adjusting the crosslinking density—that is, the concentration of the disulfide-containing crosslinker. scientific.net A higher concentration of disulfide crosslinks can lead to a more rapid breakdown in a reducing environment. These scaffolds can be designed to degrade over a predictable timeframe, releasing encapsulated cells or therapeutic agents in a controlled manner. scientific.netacs.org

Table 1: Research Findings on Degradable Disulfide-Crosslinked Hydrogels

| Polymer System | Crosslinker Type | Stimulus for Degradation | Key Finding |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Disulfide-containing methacrylate | L-cysteine solution | Complete degradation was achieved in 86 days, demonstrating reductive cleavability. acs.org |

| Poly(amic acid) (PAA) | Disulfide and other cleavable bonds | Not specified | Degradation time could be correlated with the molar ratio of cross-linkers and cross-linked density. scientific.net |

| Dextran (B179266)/Gelatin | Disulfide bonds | Reducing agent/Light | The hydrogel could promote the growth and subsequent release of stem cells upon stimulus application. dntb.gov.ua |

| Hyaluronic Acid (HA) | Maleimide disulfide-terminated PEG | Thiol-containing reducing agents | Hydrogels formed rapidly and could be dissolved upon exposure to a reducing environment to release macromolecules. researchgate.netacs.org |

A novel approach for modifying hydrogels involves using mechanical force to trigger chemical reactions within the polymer network. nih.govrsc.org This field, known as mechanochemistry, has been applied to disulfide-linked hydrogels. The disulfide bond is relatively weak compared to the covalent bonds in the polymer backbone. When a disulfide-crosslinked hydrogel is subjected to mechanical stress, such as compression or tension, the applied force can be sufficient to rupture these S-S bonds. nih.govkilianlab.com

This force-induced bond scission generates reactive thiol radicals. In the presence of a suitable acceptor molecule, such as a vinyl-functionalized biomolecule, these radicals can initiate a Michael-type addition reaction, covalently attaching the molecule to the polymer network. nih.gov This process allows for the spatial patterning of functionality within a hydrogel. For instance, by using a structured stamp to apply compressive force, researchers have successfully patterned cell adhesion proteins onto specific regions of a hydrogel, demonstrating that cells preferentially adhere to the mechanically functionalized areas. nih.govrsc.org This technique provides a powerful method for creating complex, functional biomaterials where chemical changes are directed by physical force.

Fabrication of Redox-Responsive Nanocarriers for Controlled Molecular Release

Nanocarriers, such as polymeric micelles and nanoparticles, are used to encapsulate therapeutic agents, protecting them from degradation and controlling their release. cd-bioparticles.netmdpi.com Incorporating cleavable linkers like this compound into the structure of these nanocarriers enables redox-responsive drug delivery. tandfonline.com These nanocarriers are designed to be stable in the bloodstream but to disassemble and release their payload in the high-glutathione environment of tumor cells. tandfonline.comsigmaaldrich.com

Polymeric micelles are self-assembled, core-shell nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.govnih.gov The hydrophobic blocks form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic blocks form the outer shell, providing stability and biocompatibility.

This compound can be used to synthesize such amphiphilic copolymers. By conjugating a hydrophobic molecule (like a drug or a lipid) to one end of the linker and a hydrophilic polymer to the other, or by creating a block copolymer where the disulfide bond connects a hydrophilic PEG block to a hydrophobic block, an amphiphilic structure is created. sigmaaldrich.comdovepress.com These copolymers self-assemble into micelles that are stable under normal conditions. However, upon entering a cancer cell with high levels of GSH, the disulfide bond is cleaved. This cleavage breaks apart the amphiphilic copolymer, leading to the destabilization and disassembly of the micelle and the rapid release of the encapsulated drug. dovepress.com Studies have shown that drug release from such micelles is significantly accelerated in the presence of reducing agents like dithiothreitol (B142953) (DTT), which mimics the intracellular environment. sigmaaldrich.comdovepress.com

Table 2: Drug Release from Redox-Responsive Polymeric Micelles

| Micelle System | Linkage | Stimulus (in vitro) | Drug Release (Stimulated) | Drug Release (Control) | Time | Reference |

| DOX@ss-hbPPE | Disulfide | 10 mM DTT | > 50% | ~23% | 72 hours | dovepress.com |

| PCL-g-SS-PEG | Disulfide | Reducing conditions | 82.1% | 17.5% | 12 hours | dovepress.com |

| mPEG-PBLG-SS-DTX | Disulfide | 50 mM DTT | ~40% | ~10% | 120 hours | dovepress.com |

| PEG-PLA (circular) | Disulfide | DTT | ~60% | < 30% | 14 hours | dovepress.com |

PEGylation, the attachment of PEG chains, is a common strategy to improve the stability and circulation time of nanoparticles. By using a cleavable linker like this compound to attach the PEG chains, a "sheddable" coating can be created. nih.gov These nanoparticles circulate with a protective PEG shield, but once they are taken up by tumor cells, the high GSH concentration cleaves the disulfide bond, causing the PEG layer to detach. tandfonline.comacs.org

This "de-shielding" can have several advantages. It can trigger the release of a drug encapsulated within the nanoparticle's core. acs.org Alternatively, the removal of the PEG layer can expose targeting ligands that were previously masked, enhancing the nanoparticle's interaction with intracellular targets. nih.gov Researchers have developed redox-responsive magnetic nanoparticles coated with a PEG brush via a disulfide linkage. researchgate.netacs.org Upon exposure to a reducing environment, the polymer brushes are cleaved, which can enhance cellular internalization and subsequent therapeutic effect. acs.org This approach of using cleavable PEG linkers provides an additional layer of control for designing smart nanoparticles that respond dynamically to their biological environment. tandfonline.comnih.gov

Self-Assembled Systems with Triggered Disassembly

The unique molecular architecture of this compound makes it an exemplary building block for the construction of self-assembled systems capable of triggered disassembly. In aqueous environments, the amphiphilic nature of such molecules—possessing both hydrophilic PEG regions and a more hydrophobic disulfide core—can drive them to spontaneously organize into supramolecular nanostructures like micelles or nanoparticles. sigmaaldrich.comfrontiersin.org These assemblies can serve as carriers for therapeutic agents or imaging probes.

The key to their function as "smart" systems lies in the environmentally sensitive disulfide (S-S) bond. These nanostructures are designed to be stable under general physiological conditions, such as those found in the bloodstream. However, the disulfide bond is susceptible to cleavage in the presence of high concentrations of reducing agents. nih.gov A prime example of such a reducing environment is the intracellular cytoplasm, which contains millimolar concentrations of glutathione (GSH), a natural thiol-containing tripeptide. nih.gov

When these self-assembled systems are internalized by cells, the high GSH concentration rapidly cleaves the disulfide bond, leading to the disassembly of the nanostructure and the release of its encapsulated payload precisely at the site of action. This mechanism of triggered disassembly is a highly sought-after feature in drug delivery for several reasons:

Enhanced Specificity: It allows for targeted drug release within specific cells or tissues, minimizing exposure of healthy tissues to potent drugs.

Controlled Release: The release is not gradual but is triggered by a specific biological cue, allowing for precise temporal control.

Versatility: The principle can be applied to various systems, including polymeric micelles and nanoparticles, for delivering a wide range of therapeutic molecules. nih.govmdpi.com

Research has demonstrated the successful use of block copolymers containing disulfide linkages, such as polylactic acid (PLA) and polyethylene (B3416737) glycol (PEG) joined by an S-S bond (PLA-S-S-PEG), to create nanoparticles that disassemble under reductive conditions. mdpi.com This approach leverages the same fundamental principle as that offered by this compound, highlighting the importance of disulfide bonds in creating stimuli-responsive materials for advanced nanotechnology applications.

Application as Proteolysis Targeting Chimeras (PROTACs) Linkers

This compound is widely utilized as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commybiosource.com PROTACs are innovative therapeutic molecules designed to co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. mybiosource.combiochempeg.com A PROTAC molecule consists of three main components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. biochempeg.comnih.gov

Bifunctionality: The two terminal carboxylic acid groups provide reactive handles for conjugation to the respective ligands, typically via the formation of stable amide bonds. broadpharm.com

Optimized Spacing and Solubility: The two PEG4 units provide a flexible, hydrophilic spacer of a defined length. This is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, a necessary step for ubiquitination and subsequent degradation. nih.gov The PEG chains also enhance the aqueous solubility of the final PROTAC molecule, which can otherwise be limited by the often-hydrophobic nature of the ligands. broadpharm.combiochempeg.com

Cleavable Disulfide Bond: The central disulfide bond classifies this molecule as a "cleavable linker." biomart.cntargetmol.com This bond can be broken under the reducing conditions inside a cell. biochempeg.com The use of a cleavable linker can influence the PROTAC's mechanism of action, pharmacokinetic profile, and potential for off-target effects. For instance, cleavage could release the active components within the target cell, which may be a desirable feature in certain therapeutic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H42O12S2 |

| Molecular Weight | 562.69 g/mol mybiosource.com |

| CAS Number | 2055015-40-0 mybiosource.com |

| Description | A heterobifunctional, PEG-based, cleavable PROTAC linker. medchemexpress.commybiosource.combiomart.cn |

Surface Modification for Biointerface Engineering with Conditional Responsiveness

The structure of this compound is well-suited for the surface modification of materials to create biointerfaces with "smart," conditionally responsive properties. The ability to tailor surface properties is fundamental in biomaterials science, influencing everything from biocompatibility to cellular interaction.

The terminal carboxylic acid groups on the molecule allow it to be chemically grafted onto a variety of substrates (e.g., nanoparticles, medical implants, sensor surfaces) that present complementary functional groups like primary amines. broadpharm.comnih.gov This covalent attachment creates a dense layer of PEG chains, a process often referred to as PEGylation. Such a surface modification imparts several beneficial properties:

Biocompatibility and "Stealth" Properties: The hydrophilic PEG layer mimics the hydrated layer around cells, reducing non-specific protein adsorption and minimizing immune responses. universci.comlaysanbio.com

Tunable Functionality: The surface can be engineered to interact with biological systems in a controlled manner.

The most advanced feature conferred by using this compound for surface engineering is conditional responsiveness, which is enabled by the disulfide bond. acs.org A surface modified with these molecules can dynamically change its characteristics in response to a specific stimulus—namely, a reducing environment.

For example, a therapeutic drug could be tethered to a surface via this linker. The drug would remain attached under normal conditions but would be released when the surface comes into contact with a high-GSH environment, such as within a target cell or a tumor microenvironment. nih.gov Similarly, polymer brushes created from these molecules can have their properties, such as wettability or cell adhesion, switched by the cleavage of the disulfide bond. acs.org This allows for the creation of dynamic surfaces that can actively participate in or respond to biological processes, a key goal in advanced biointerface engineering. core.ac.ukrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Glutathione | GSH |

| Polylactic acid | PLA |

| Polyethylene glycol | PEG |

Biocompatibility Considerations and Biodegradation Mechanisms in Research Contexts

Molecular Mechanisms of Degradation of Acid-PEG4-S-S-PEG4-Acid Constructs

The primary mechanism for the degradation of constructs utilizing the this compound linker is the reductive cleavage of the disulfide (S-S) bond. nih.govacs.org This reaction is predominantly triggered by glutathione (B108866) (GSH), a tripeptide found in significantly higher concentrations within the intracellular environment (2-10 mM) compared to the extracellular space (2-20 µM). hep.com.cnrsc.org This concentration gradient makes the disulfide bond a key feature for targeted release within cells. nih.govhep.com.cn

The degradation process is initiated when the thiol group of glutathione attacks one of the sulfur atoms in the disulfide bond. This thiol-disulfide exchange reaction breaks the S-S linkage, resulting in the formation of a mixed disulfide and a free thiol group on the other fragment of the linker. nih.govsci-hub.se This initial cleavage can be followed by a reaction with a second glutathione molecule, leading to the complete reduction of the original disulfide and the release of two separate PEG fragments, each with a terminal thiol group. nih.gov The polyethylene (B3416737) glycol (PEG) chains themselves are generally considered biologically inert and are primarily cleared from the body via renal filtration, especially for short chains like PEG4.

In addition to reduction by glutathione, disulfide bonds can also be cleaved through oxidative reactions with reactive oxygen species (ROS), which can also be found at elevated levels in certain microenvironments like those of tumors. nih.gov

Influence of Disulfide Bond Cleavage on the Fragmentation of PEGylated Assemblies

In many research applications, the this compound linker is incorporated into larger, self-assembled structures such as nanoparticles, micelles, or hydrogels. rsc.orgnih.govnih.gov The cleavage of the disulfide bond serves as a trigger for the disassembly and fragmentation of these larger constructs. rsc.orgnih.govnih.gov

For example, in nanomicelles designed for drug delivery, this linker can connect a hydrophilic PEG shell to a hydrophobic core. rsc.orgnih.govuc.edu In the bloodstream, the intact PEG shell provides stability and shields the nanoparticle from premature interactions. uc.edu Upon entering a target cell with high glutathione levels, the disulfide bonds are cleaved. rsc.orgnih.govuc.edu This "shedding" of the PEG shell destabilizes the entire micelle structure, leading to its rapid disassembly and the release of its encapsulated therapeutic payload. rsc.orgnih.govuc.edu

Research has shown that the cleavage of disulfide-linked PEG shells can cause hydrophobic fragments to rearrange into larger, unstable aggregates, which facilitates the release of the encapsulated drug. uc.edu Studies using dynamic light scattering (DLS) have visually confirmed this process, showing a significant increase in particle size and polydispersity upon exposure to reducing agents, indicating aggregation and disassembly. uc.edunih.gov This stimulus-responsive fragmentation is a key strategy for achieving controlled, intracellular drug release. nih.govnih.gov

| Assembly Type | Linker Role | Fragmentation Trigger | Observed Effect | Supporting Research Focus |

|---|---|---|---|---|

| Nanomicelles | Connects hydrophilic PEG shell to hydrophobic core | High intracellular glutathione (GSH) levels | Rapid disassembly and release of encapsulated payload. rsc.orgnih.govuc.edu | Glutathione-mediated intracellular drug delivery. rsc.orgnih.gov |

| Peptide Nanoparticles | Cross-linker for proapoptotic peptides | Controlled disulfide bond cleavage | Disassembly into free native peptides, regulating cytotoxicity. nih.gov | Modulated fragmentation for controlled therapeutic activity. nih.gov |

| Core-Cross-Linked Micelles | Part of the cross-linking in the micelle core | Intracellular GSH concentration | Disruption of micellar structure and rapid drug release. nih.gov | On-demand, concurrent drug release and structure disassembly. nih.gov |

| Hydrogels | Reductively cleavable cross-linker | Reducing agents like L-cysteine or GSH | Controlled dissolution of the hydrogel for cell recovery. nih.gov | Engineered extracellular matrices for cell expansion. nih.gov |

Research into the Interaction of Cleavage Products with Biological Milieux

Following the cleavage of the this compound linker, the primary degradation products are carboxylated PEG fragments that are terminated with a thiol group. The interaction of these byproducts with the surrounding biological environment is a critical aspect of their biocompatibility.

Polyethylene glycol is widely recognized for its biocompatibility and is used in numerous FDA-approved medical products. nih.gov Short PEG chains are generally non-toxic and are efficiently cleared by the kidneys. nih.gov The terminal thiol group on the cleavage product has the potential to interact with other biological molecules through thiol-disulfide exchange reactions. However, the high intracellular concentration of glutathione generally helps to maintain these products in their free thiol form.

The terminal carboxylic acid group, which will be deprotonated at physiological pH, enhances the water solubility of the fragments. This increased solubility and the inherent properties of PEG help to minimize non-specific interactions with proteins and cells, a key feature of PEG's "stealth" properties that reduce immunogenicity. nih.gov While PEGylation is generally seen as reducing immune responses, there have been instances of complement activation-related pseudo-allergy (CARPA) and the formation of anti-PEG antibodies, particularly with PEGylated liposomes. nih.govekb.eg However, the small, hydrophilic nature of the Acid-PEG4 fragments is expected to have minimal interaction with immune cells.

Strategies for Modulating Biodegradation Rates through Linker Design

The rate of biodegradation of constructs containing a disulfide linker can be precisely controlled by modifying the chemical structure of the linker itself. This allows researchers to fine-tune the release of a therapeutic agent to match a specific biological timetable.

A primary strategy for modulating the cleavage rate is the introduction of steric hindrance . By placing bulky chemical groups, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the approach of reducing agents like glutathione can be physically blocked. rsc.orgresearchgate.net This steric shield significantly slows down the rate of disulfide reduction, thereby increasing the stability of the linker in the bloodstream. rsc.orgnih.gov The degree of hindrance can be adjusted to control the release kinetics. nih.govbiochempeg.com

Electronic effects also play a crucial role. The stability of the disulfide bond can be influenced by the electron-donating or electron-withdrawing nature of the surrounding chemical groups. rsc.orgnih.gov Modifying the microenvironment of the disulfide bond, for instance by altering the charge of adjacent groups, can predictably control its stability across different pH levels. nih.govacs.org

Other design considerations include the length of the PEG chains , which can affect the accessibility of the disulfide bond, and the position of the disulfide bond within the larger molecular construct. rsc.orgnih.gov By combining these strategies, researchers can create sophisticated drug delivery systems with highly controlled degradation and release profiles. rsc.orgnih.gov

| Strategy | Mechanism | Effect on Cleavage Rate | Research Application |

|---|---|---|---|

| Steric Hindrance | Introduction of bulky substituents (e.g., methyl groups) near the S-S bond to physically block reducing agents. rsc.org | Decreases | To enhance the stability of antibody-drug conjugates in circulation, preventing premature drug release. rsc.orgnih.gov |

| Electronic Effects | Modification of the electronic properties of adjacent groups to stabilize or destabilize the S-S bond. rsc.orgnih.gov | Variable (can be increased or decreased) | To create predictable control over disulfide properties in different local redox environments. nih.govacs.org |

| Microenvironment Control | Altering the charged microenvironment around the disulfide bond. nih.govacs.org | Variable (can be finely tuned) | To control the responsiveness of biomaterials to physiological pH and redox conditions. nih.govacs.org |

| Linker Length and Position | Varying the length of the linker and the location of the disulfide bond to modulate accessibility. nih.gov | Variable | To balance stability and payload release efficiency in antibody-drug conjugates. nih.gov |

Theoretical and Computational Modeling of Acid Peg4 S S Peg4 Acid Systems

Molecular Dynamics Simulations for Conformational Analysis of PEG4 Chains

Molecular dynamics (MD) simulations are a cornerstone for understanding the conformational behavior of polyethylene (B3416737) glycol (PEG) chains. These simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. For the Acid-PEG4-S-S-PEG4-Acid linker, MD simulations reveal how the two flexible PEG4 arms behave in different environments, which is crucial for their function in applications like drug delivery.

Recent advances in computing power have enabled detailed simulations of PEGylated molecules. nih.gov Studies have shown that the conformation of PEG chains is highly dependent on the environment and their grafting density on a surface. At low densities, PEG chains tend to adopt a "mushroom" conformation, where each chain is a random coil. At higher densities, steric repulsion forces them into an extended "brush" state. nih.gov All-atom simulations of PEGylated proteins have demonstrated that PEG chains often adopt a folded structure rather than a fully extended one, which influences interactions with surrounding biomolecules. nih.gov

MD simulations of polyethylene glycol in aqueous solution show that the molecule can exist in various conformations, from globular to more stretched forms. tandfonline.com The specific conformation affects the molecule's hydrodynamic radius and its interaction with other molecules. For a linker like this compound, the flexibility and conformational states of the PEG4 chains can influence the accessibility of the disulfide bond to reducing agents. The investigation of protein conformational states using MD can help elucidate movements and identify different lower-energy conformations. cresset-group.com

Table 1: Typical Parameters in Molecular Dynamics Simulations of PEG Chains